molecular formula C10H9Br B6157488 1-(2-bromoethyl)-4-ethynylbenzene CAS No. 2229152-32-1

1-(2-bromoethyl)-4-ethynylbenzene

Cat. No.: B6157488
CAS No.: 2229152-32-1
M. Wt: 209.08 g/mol
InChI Key: QRLTXERBYWASMI-UHFFFAOYSA-N
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Description

Historical Context of Ethynyl (B1212043) and Bromoethyl Aromatic Compounds in Synthetic Chemistry

Aromatic compounds featuring both ethynyl and bromoethyl functional groups are part of a broader class of organic molecules that have been instrumental in the advancement of synthetic chemistry. Historically, the development of cross-coupling reactions, such as the Sonogashira coupling, revolutionized the use of terminal alkynes like those found in ethynylbenzene derivatives. wikipedia.orglibretexts.org This reaction allows for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, a critical step in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and organic materials. wikipedia.org

The bromoethyl group, on the other hand, provides a reactive handle for a variety of nucleophilic substitution reactions. The development of methods for introducing bromoalkyl groups onto aromatic rings has been a long-standing area of interest, enabling the connection of aromatic moieties to other molecular fragments.

Significance of Multifunctional Aromatic Building Blocks in Contemporary Chemical Research

Multifunctional aromatic compounds, such as 1-(2-bromoethyl)-4-ethynylbenzene, are of immense value in contemporary chemical research due to their versatility. These "building blocks" possess multiple reactive sites that can be addressed with different chemical transformations, allowing for the construction of complex molecular architectures in a controlled and efficient manner. numberanalytics.com

The presence of distinct functional groups—in this case, a terminal alkyne and a primary alkyl bromide—enables orthogonal chemical strategies. This means that one functional group can be reacted selectively while the other remains intact, to be used in a subsequent synthetic step. This capability is highly sought after in fields like drug discovery, materials science, and the synthesis of complex natural products. fastercapital.comjbiochemtech.comjbiochemtech.com Aromatic compounds, in particular, are foundational in many pharmaceuticals due to their ability to interact with biological targets and their structural versatility. fastercapital.comjocpr.com

Overview of Key Research Areas Pertaining to 1-(2-bromoethyl)-4-ethynylbenzene

Research involving 1-(2-bromoethyl)-4-ethynylbenzene and structurally related compounds spans several key areas:

Medicinal Chemistry and Drug Discovery: Aromatic compounds containing ethynyl and haloalkyl groups are explored for their potential as therapeutic agents. fastercapital.comjbiochemtech.com For instance, some bromophenol derivatives have been investigated for their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase. nih.gov While direct studies on the biological activity of 1-(2-bromoethyl)-4-ethynylbenzene are not widely published in peer-reviewed literature, related structures suggest its potential as a scaffold in medicinal chemistry.

Materials Science: The rigid, linear nature of the ethynylbenzene unit makes it an attractive component for the synthesis of novel polymers and materials. The terminal alkyne can participate in polymerization reactions, such as those used to create polyacetylenes, which may have interesting electronic and optical properties. mdpi.comnih.gov The bromoethyl group offers a site for grafting onto other polymer backbones or for further functionalization.

Synthetic Methodology: This compound is a valuable tool for developing and showcasing new synthetic methods. The dual functionality allows for its use in demonstrating the selectivity of new catalysts and reaction conditions. For example, the alkyne can be used in "click chemistry" reactions, a set of powerful and reliable reactions for molecular assembly. researchgate.netrsc.org

Scope and Objectives for Advanced Academic Research on the Compound

Advanced academic research on 1-(2-bromoethyl)-4-ethynylbenzene could focus on several promising avenues:

Elucidation of Detailed Reaction Mechanisms: A thorough investigation into the kinetics and mechanisms of reactions involving both the ethynyl and bromoethyl groups would provide valuable insights for synthetic chemists.

Synthesis of Novel Polymers: Systematic studies on the polymerization of 1-(2-bromoethyl)-4-ethynylbenzene could lead to new materials with tailored properties for applications in electronics, sensing, or separations.

Exploration of Biological Activity: A comprehensive screening of the biological activity of 1-(2-bromoethyl)-4-ethynylbenzene and its derivatives could uncover potential new drug leads. This would involve synthesizing a library of related compounds and testing them in various biological assays.

Development of Novel Heterocyclic Systems: The compound could serve as a starting material for the synthesis of novel heterocyclic compounds through intramolecular cyclization reactions, potentially leading to new classes of compounds with interesting properties.

Interactive Data Tables

Below are tables summarizing key data related to 1-(2-bromoethyl)-4-ethynylbenzene and a closely related, more extensively characterized compound, 1-bromo-4-ethynylbenzene (B14332).

Physicochemical Properties of 1-(2-bromoethyl)-4-ethynylbenzene

PropertyValueSource
Molecular FormulaC10H9Br wikipedia.org
Molecular Weight209.08 g/mol libretexts.org
SMILESC#CC1=CC=C(CCBr)C=C1 wikipedia.orglibretexts.org
InChIKeyQRLTXERBYWASMI-UHFFFAOYSA-N wikipedia.org

Physicochemical Properties of 1-bromo-4-ethynylbenzene

PropertyValueSource
Molecular FormulaC8H5Br organic-chemistry.orgugent.be
Molecular Weight181.03 g/mol organic-chemistry.orgunion.edu
Melting Point64-67 °C organic-chemistry.org
AppearanceWhite to yellow crystalline powder or solid ugent.be
SMILESBrc1ccc(cc1)C#C organic-chemistry.org
InChIKeyLTLVZQZDXQWLHU-UHFFFAOYSA-N organic-chemistry.org

Properties

CAS No.

2229152-32-1

Molecular Formula

C10H9Br

Molecular Weight

209.08 g/mol

IUPAC Name

1-(2-bromoethyl)-4-ethynylbenzene

InChI

InChI=1S/C10H9Br/c1-2-9-3-5-10(6-4-9)7-8-11/h1,3-6H,7-8H2

InChI Key

QRLTXERBYWASMI-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)CCBr

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 2 Bromoethyl 4 Ethynylbenzene

Precursor-Based Synthetic Routes

The synthesis of 1-(2-bromoethyl)-4-ethynylbenzene can be achieved through carefully designed multi-step sequences starting from readily available precursors. The order of introduction of the bromoethyl and ethynyl (B1212043) moieties is a key consideration in these synthetic strategies.

Strategies Utilizing Halogenated Benzene (B151609) Derivatives

One common approach begins with a halogenated benzene derivative, which serves as a scaffold for the sequential introduction of the required functional groups. A plausible route starts from a dihalogenated benzene, such as 1-bromo-4-iodobenzene. The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for selective reactions.

A typical synthetic sequence might involve:

Selective Sonogashira Coupling: The more reactive aryl iodide is selectively coupled with a protected acetylene, such as trimethylsilylacetylene, under palladium catalysis. This step leaves the aryl bromide intact for later functionalization.

Introduction of the Ethyl Group: The remaining bromine atom can be subjected to a Heck coupling reaction with ethylene (B1197577) gas to introduce a vinyl group.

Hydrobromination: The resulting 4-bromo-1-vinylbenzene can then undergo anti-Markovnikov hydrobromination using HBr in the presence of peroxides to yield the bromoethyl group.

Deprotection: Finally, the silyl (B83357) protecting group on the alkyne is removed to afford the target compound, 1-(2-bromoethyl)-4-ethynylbenzene.

The principles of multi-step synthesis on aromatic rings are crucial here, where the directing effects of the substituents and the choice of reagents guide the reaction sequence. libretexts.orglumenlearning.com

Pathways from Ethynyl-Substituted Aromatic Precursors

An alternative strategy commences with an aromatic precursor that already contains the ethynyl group. For instance, 4-ethynylphenol (B7805692) can serve as a starting material. The synthetic challenge then lies in the conversion of the phenolic hydroxyl group into a bromoethyl group.

A potential synthetic route is as follows:

Protection of the Ethynyl Group: The terminal alkyne is first protected, for example, by reaction with a silylating agent like trimethylsilyl (B98337) chloride, to prevent its interference in subsequent steps.

O-Alkylation: The phenolic hydroxyl group of the protected 4-ethynylphenol is then subjected to O-alkylation with a suitable two-carbon synthon, such as 1,2-dibromoethane (B42909), under basic conditions to form a 2-bromoethoxy substituent.

Deprotection: The final step involves the removal of the silyl protecting group from the alkyne to yield 1-(2-bromoethyl)-4-ethynylbenzene.

Introduction of the Bromoethyl Moiety

The bromoethyl group can be introduced onto a pre-functionalized benzene ring through various methods. A common precursor for this transformation is a phenylethanol derivative. For example, 2-(4-bromophenyl)ethanol (B1265510) can be synthesized and then the hydroxyl group can be converted to a bromide. nih.gov

A typical procedure involves the treatment of the corresponding alcohol with a brominating agent.

ReactantReagentProductNotes
2-(4-Ethynylphenyl)ethanolPhosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) / Triphenylphosphine (PPh₃)1-(2-bromoethyl)-4-ethynylbenzeneThis reaction directly converts the primary alcohol to the corresponding alkyl bromide. rsc.org
4-Vinylphenylboronic acidEthylene glycol, then hydrobromination1-(2-bromoethyl)-4-ethynylbenzene (after subsequent ethynylation)This route involves the initial formation of a vinyl group which is then converted to the bromoethyl group.

Introduction of the Ethynyl Moiety

The introduction of the ethynyl group onto the aromatic ring is a cornerstone of many synthetic routes for 1-(2-bromoethyl)-4-ethynylbenzene. The most prominent method for this transformation is the Sonogashira coupling reaction. wikipedia.orgsigmaaldrich.com This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org

A key precursor for this step is 1-bromo-4-(2-bromoethyl)benzene (B154583). This compound can be reacted with a protected acetylene, followed by deprotection, to yield the final product.

ReactantReagentCatalystProduct
1-Bromo-4-(2-bromoethyl)benzeneTrimethylsilylacetylenePd(PPh₃)₄, CuI, Et₃N1-(2-Bromoethyl)-4-((trimethylsilyl)ethynyl)benzene
1-Bromo-4-(2-bromoethyl)benzeneAcetylene gasPdCl₂(PPh₃)₂, CuI, amine base1-(2-bromoethyl)-4-ethynylbenzene

Catalytic Approaches in the Synthesis of 1-(2-bromoethyl)-4-ethynylbenzene

Catalytic methods, particularly those employing transition metals, are instrumental in the efficient synthesis of 1-(2-bromoethyl)-4-ethynylbenzene. These methods offer high selectivity and yields under relatively mild conditions.

Palladium-Catalyzed Coupling Reactions for Alkyne Formation

The Sonogashira coupling reaction stands out as a powerful and versatile tool for the formation of the carbon-carbon triple bond in 1-(2-bromoethyl)-4-ethynylbenzene. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction mechanism involves a catalytic cycle with both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide and the subsequent reductive elimination to form the C-C bond, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then transmetalates with the palladium complex. wikipedia.org

Various palladium catalysts and ligands can be employed, and the choice can influence the reaction efficiency.

Catalyst SystemSubstrateAlkyne SourceKey Features
Pd(PPh₃)₄ / CuI1-Bromo-4-(2-bromoethyl)benzeneTrimethylsilylacetyleneClassic and widely used system for Sonogashira coupling. wikipedia.org
PdCl₂(PPh₃)₂ / CuI1-Bromo-4-(2-bromoethyl)benzeneAcetylene gasEffective for direct coupling with acetylene.
Copper-free systems1-Bromo-4-(2-bromoethyl)benzeneTerminal alkynesAvoids the use of copper, which can sometimes lead to side reactions like alkyne homocoupling.

The Sonogashira reaction's tolerance of various functional groups makes it particularly suitable for the synthesis of complex molecules like 1-(2-bromoethyl)-4-ethynylbenzene, where the bromoethyl moiety must remain intact during the coupling process.

Copper-Mediated Synthetic Pathways

Copper(I) salts are renowned for their crucial role as co-catalysts in a variety of cross-coupling reactions, most notably the Sonogashira coupling. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While a direct copper-mediated synthesis for 1-(2-bromoethyl)-4-ethynylbenzene is not extensively documented, the principles of the Sonogashira reaction provide a highly plausible and versatile route.

The Sonogashira reaction typically employs a palladium catalyst along with a copper(I) co-catalyst, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), in the presence of an amine base. jk-sci.com The proposed role of the copper co-catalyst is to react with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium center, which has already undergone oxidative addition with the aryl halide. The final step is reductive elimination from the palladium complex to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orghes-so.ch

A hypothetical Sonogashira approach to 1-(2-bromoethyl)-4-ethynylbenzene could involve the coupling of a dihalo-substituted ethylbenzene (B125841) derivative with a protected alkyne. For example, reacting 1-bromo-4-(2-bromoethyl)benzene with a protected acetylene, such as trimethylsilylacetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst, would be a viable strategy. The subsequent deprotection of the silyl group would then yield the desired product. The choice of protecting group is critical to prevent unwanted side reactions.

Other Transition Metal Catalysis in C-C and C-Br Bond Formation

Palladium is the primary transition metal catalyst utilized in the Sonogashira coupling reaction. jk-sci.comresearchgate.net The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) species, followed by transmetalation with the copper acetylide and subsequent reductive elimination. libretexts.org The efficiency of the palladium catalyst can be enhanced by the use of various phosphine (B1218219) ligands, which stabilize the palladium complex and influence its reactivity.

Beyond the Sonogashira reaction, other transition metal-catalyzed reactions could be envisioned for the synthesis of 1-(2-bromoethyl)-4-ethynylbenzene. For instance, a Negishi coupling, which involves an organozinc reagent and a palladium or nickel catalyst, could be adapted.

A documented synthetic approach involves the reaction of 1-ethynyl-4-chlorobenzene with magnesium bromide in tetrahydrofuran (B95107) (THF). smolecule.com This suggests a Grignard-type reaction, where a magnesium-halogen exchange or a related process facilitates the formation of the target molecule.

Another potential route involves the conversion of a precursor alcohol. The synthesis of (2-bromoethyl)benzene (B7723623) from 2-phenylethanol (B73330) using hydrogen bromide and sulfuric acid is a well-established method. prepchem.com A similar strategy could be employed starting from 4-ethynylphenylethanol. This precursor could be synthesized via a Sonogashira coupling of a protected 4-iodophenylethanol with an alkyne, followed by deprotection. The final step would be the bromination of the hydroxyl group.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of 1-(2-bromoethyl)-4-ethynylbenzene. For a Sonogashira-type synthesis, several parameters can be systematically varied. These include the choice of palladium catalyst and its ligands, the copper(I) co-catalyst, the base, the solvent, and the reaction temperature.

Interactive Data Table: Optimization of a Hypothetical Sonogashira Reaction

ParameterVariation 1Variation 2Variation 3Variation 4
Palladium Catalyst Pd(PPh₃)₂Cl₂Pd(PPh₃)₄[Pd(dppf)Cl₂]Pd₂(dba)₃
Copper Co-catalyst CuICuBrNoneCu(OAc)₂
Base Triethylamine (B128534)DiisopropylaminePiperidineCs₂CO₃
Solvent THFDMFTolueneAcetonitrile
Temperature (°C) 255080100

This table presents hypothetical variations for optimizing a Sonogashira reaction. The optimal conditions would need to be determined experimentally.

Considerations for Scalable and Sustainable Synthetic Protocols

For the large-scale synthesis of 1-(2-bromoethyl)-4-ethynylbenzene, several factors related to scalability and sustainability must be considered. The cost and availability of starting materials and catalysts are primary concerns. While palladium is an effective catalyst, its high cost can be a significant drawback for industrial-scale production. Research into the use of more abundant and less expensive metals, or the development of highly efficient catalytic systems with very low catalyst loading, is an active area of investigation.

The use of heterogeneous catalysts, where the catalyst is supported on a solid material, can simplify product purification and allow for catalyst recycling, thereby improving the sustainability of the process. hes-so.ch The choice of solvent is another important consideration. Ideally, the reaction should be conducted in a solvent that is environmentally benign, easily recoverable, and poses minimal safety risks. The development of solvent-free reaction conditions or the use of greener solvents like water or ionic liquids is a key goal in sustainable chemistry. organic-chemistry.org

Furthermore, minimizing the number of synthetic steps and maximizing the atom economy of each step are crucial for developing a scalable and sustainable protocol. A convergent synthesis, where different fragments of the molecule are synthesized separately and then combined in the final steps, is often more efficient for complex molecules.

Chemical Reactivity and Mechanistic Investigations of 1 2 Bromoethyl 4 Ethynylbenzene

Reactivity of the Bromoethyl Moiety

The bromoethyl side chain of 1-(2-bromoethyl)-4-ethynylbenzene is a primary alkyl halide, predisposing it to a range of reactions typical for this functional group. These include nucleophilic substitutions, elimination reactions, and transformations involving radical intermediates.

Nucleophilic Substitution Reactions

The carbon atom attached to the bromine in the bromoethyl group is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. This can occur through both intramolecular and intermolecular pathways.

While specific examples of intramolecular cyclization of 1-(2-bromoethyl)-4-ethynylbenzene are not extensively documented in readily available literature, the structural arrangement of the molecule allows for potential cyclization reactions. For instance, under appropriate conditions, the ethynyl (B1212043) group could potentially act as an internal nucleophile. More commonly, related bromoalkyl-functionalized aromatic compounds undergo cyclization to form fused ring systems. For example, the intramolecular Friedel-Crafts alkylation of 4-aryl-1-bromobutanes can lead to the formation of fused polynuclear hydrocarbons. researchgate.net Although not a direct analogue, this suggests a potential pathway for 1-(2-bromoethyl)-4-ethynylbenzene to form naphthalene (B1677914) derivatives under specific catalytic conditions. researchgate.net

The bromoethyl group readily undergoes SN2 reactions with a variety of heteroatom nucleophiles. These reactions are fundamental in modifying the structure and properties of the molecule.

One-pot procedures combining nucleophilic substitution with subsequent reactions have been developed. For instance, benzylic bromides can react with sodium azide (B81097), and the resulting azide can then participate in a copper-catalyzed (3+2) cycloaddition with terminal alkynes in the same reaction vessel. masterorganicchemistry.com A similar strategy could be applied to 1-(2-bromoethyl)-4-ethynylbenzene, first forming 1-(2-azidoethyl)-4-ethynylbenzene, which can then undergo a "click" reaction. The synthesis of ω-azidoalkylisatins from the corresponding ω-bromoalkylisatins with sodium azide is a well-established transformation. researchgate.net

The reaction with amines is another common intermolecular substitution. For example, 2-bromoethyl-phenanthridinium bromide reacts with secondary amines to yield the corresponding 2-aminoethyl-phenanthridinium bromide derivatives. prepchem.com Similarly, 1-(2-bromoethyl)piperidine (B1605536) can be synthesized from the corresponding phenoxyethyl derivative by treatment with hydrobromic acid. wikipedia.org

Thiols are also effective nucleophiles for displacing the bromide. The reaction of 2-bromoethyl-phenanthridinium with p-methoxybenzyl mercaptan results in the formation of the corresponding thioether derivative. prepchem.com The visible-light-promoted reaction of thiols with alkenes often proceeds via a thiol radical intermediate, leading to the formation of thioethers. libretexts.org

NucleophileProductReaction Type
Sodium Azide1-(2-azidoethyl)-4-ethynylbenzeneSN2
Secondary Amines (e.g., Piperidine)1-(2-(piperidin-1-yl)ethyl)-4-ethynylbenzeneSN2
Thiols (e.g., Thiophenol)1-(2-(phenylthio)ethyl)-4-ethynylbenzeneSN2

Elimination Reactions to Form Alkenes

Treatment of 1-(2-bromoethyl)-4-ethynylbenzene with a strong, non-nucleophilic base can induce an elimination reaction to form 4-ethynylstyrene. The most common mechanism for this type of reaction with a primary alkyl halide is the E2 (bimolecular elimination) mechanism. This is a one-step process where the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, and the bromide ion is simultaneously expelled.

In some cases, particularly when the β-protons are acidic and the leaving group is poor, an E1cB (unimolecular elimination, conjugate base) mechanism may operate. masterorganicchemistry.comyoutube.comnih.govlibretexts.org This two-step process involves the formation of a carbanion intermediate followed by the departure of the leaving group. masterorganicchemistry.comyoutube.com While less common for primary alkyl halides with good leaving groups like bromide, the presence of the ethynyl group could potentially influence the acidity of the β-protons. Theoretical studies on the 1,3-elimination of HBr from dimethyl (2S,4RS)-4-bromo-N-phthaloylglutamate have shown that the E1cB mechanism can be competitive with the SN2 mechanism, depending on the solvent. nrochemistry.com

ReagentProductMechanism
Strong, non-nucleophilic base (e.g., t-BuOK)4-EthynylstyreneE2

Radical Reactions Involving the Bromine Atom

The carbon-bromine bond in the bromoethyl group can undergo homolytic cleavage to generate a carbon-centered radical, which can then participate in various radical reactions. A notable example is atom transfer radical cyclization (ATRC). In this process, a radical is generated and then adds to an unsaturated bond within the same molecule. For instance, N-allyl-haloamines can undergo copper-catalyzed radical cyclization to form substituted pyrrolidines. synarchive.com Similarly, a derivative of 1-(2-bromoethyl)-4-ethynylbenzene, such as an N-allyl amide, could potentially undergo an ATRC reaction to form a heterocyclic system. Photoinduced ATRC reactions between unsaturated α-halogenated carbonyls and alkynes or alkenes have also been developed. synarchive.com

Reactivity of the Ethynyl Moiety

The terminal alkyne functionality of 1-(2-bromoethyl)-4-ethynylbenzene is a key site for carbon-carbon bond formation and the construction of more complex molecular architectures. The most prominent reactions involving this group are the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry").

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.orgresearchgate.nettcichemicals.combeilstein-archives.orgrsc.org This reaction allows for the extension of the conjugated system of 1-(2-bromoethyl)-4-ethynylbenzene by coupling it with various aryl or vinyl halides. The reactivity of the halide in the coupling partner generally follows the order I > OTf > Br > Cl. researchgate.net

Another highly efficient and widely used reaction of the terminal alkyne is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". prepchem.comnih.gov This reaction provides a straightforward route to 1,4-disubstituted 1,2,3-triazoles. By first converting the bromoethyl group to an azidoethyl group, as discussed in section 3.1.1.2, the resulting 1-(2-azidoethyl)-4-ethynylbenzene can undergo an intramolecular or intermolecular click reaction. The synthesis of oligomers through click reactions of azido-alkyne monomers has been demonstrated. Depending on the reaction conditions, it is also possible to achieve 1,5-selective cycloadditions.

ReactionReagentsProduct Type
Sonogashira CouplingAryl/Vinyl Halide, Pd catalyst, Cu catalyst, BaseDiaryl/Aryl-vinyl acetylene
Azide-Alkyne Cycloaddition (Click Chemistry)Azide, Cu(I) catalyst1,2,3-Triazole

Alkyne Metathesis Reactions

Alkyne metathesis is a powerful reaction in organic chemistry that involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by metal alkylidyne complexes, typically of molybdenum or tungsten. researchgate.net This process can be used for the synthesis of complex alkynes, macrocycles, and polymers. nih.gov

For terminal alkynes such as 1-(2-bromoethyl)-4-ethynylbenzene, self-metathesis can lead to polymerization. The reaction of phenylacetylene (B144264), a related compound, is known to be polymerized by metathesis catalysts. wikipedia.orgnih.gov The metathesis of terminal alkynes can be challenging due to competing side reactions. To achieve productive cross-metathesis with an internal alkyne, specific strategies are often required, such as using a scavenger to remove the small alkyne byproduct (e.g., acetylene) to drive the equilibrium. researchgate.net

While a broad range of functional groups are tolerated in modern alkyne metathesis catalyst systems, including halides and aromatic rings, specific studies detailing the alkyne metathesis of 1-(2-bromoethyl)-4-ethynylbenzene are not prevalent in the reviewed literature. nih.govorganic-chemistry.org Based on general principles, it is anticipated that this compound would be a substrate for metathesis, though careful selection of catalyst and conditions would be necessary to favor a desired cross-metathesis outcome over polymerization.

Cycloaddition Reactions

The carbon-carbon triple bond in 1-(2-bromoethyl)-4-ethynylbenzene can participate in various cycloaddition reactions, where it acts as a 2π-electron component (a dipolarophile or dienophile) to form new ring systems.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," allowing for the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. scielo.br This reaction is known for its mild conditions, high yields, and tolerance of a wide variety of functional groups, making it a staple in drug discovery, bioconjugation, and materials science. beilstein-journals.org

The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (like CuSO₄) with a reducing agent (such as sodium ascorbate), or from a copper(I) salt (like CuI). The mechanism involves the formation of a copper(I) acetylide intermediate which then reacts with the azide.

Given the presence of a terminal alkyne, 1-(2-bromoethyl)-4-ethynylbenzene is an ideal substrate for the CuAAC reaction. It is expected to react cleanly with a wide range of organic azides to furnish the corresponding 1,4-disubstituted 1,2,3-triazole product, leaving the bromoethyl group intact for further functionalization. While this reaction is anticipated to be highly efficient based on established literature, specific examples detailing the reaction of 1-(2-bromoethyl)-4-ethynylbenzene were not found in the performed searches. A representative reaction is shown below.

Figure 1. Representative CuAAC reaction of 1-(2-bromoethyl)-4-ethynylbenzene with benzyl (B1604629) azide to yield 1-benzyl-4-(4-(2-bromoethyl)phenyl)-1H-1,2,3-triazole.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (a 2π-electron component). Alkynes can serve as dienophiles, reacting with dienes to produce cyclohexadiene derivatives. The reactivity of the dienophile is a key factor in the success of the Diels-Alder reaction. In general, the reaction proceeds fastest when the dienophile possesses electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO).

The ethynyl group of 1-(2-bromoethyl)-4-ethynylbenzene, being directly attached to a phenyl ring, is not strongly activated. Phenylacetylene itself is known to be a relatively poor dienophile in Diels-Alder reactions, often requiring high temperatures or pressures to react with even reactive dienes like cyclopentadiene. The bromoethyl substituent is not expected to significantly alter the electronic properties of the alkyne to enhance its dienophilic character. Consequently, 1-(2-bromoethyl)-4-ethynylbenzene is predicted to be an unreactive dienophile in standard Diels-Alder reactions. No specific examples of 1-(2-bromoethyl)-4-ethynylbenzene participating in Diels-Alder reactions were found in the reviewed literature.

Beyond the CuAAC with azides, the alkyne functionality can undergo 1,3-dipolar cycloadditions with a variety of other 1,3-dipoles, such as nitrile oxides and nitrones. These reactions are powerful methods for constructing five-membered heterocyclic rings.

The reaction of an alkyne with a nitrile oxide (often generated in situ from an oxime) yields an isoxazole. Similarly, cycloaddition with a nitrone produces an isoxazoline. These reactions provide access to important heterocyclic scaffolds. The regioselectivity of these cycloadditions is governed by the electronic and steric properties of both the dipole and the dipolarophile, with Frontier Molecular Orbital (FMO) theory often used to predict the outcome.

As with the Diels-Alder reaction, specific documented examples of 1-(2-bromoethyl)-4-ethynylbenzene undergoing 1,3-dipolar cycloadditions with dipoles other than azides were not found in the performed searches. However, based on the known reactivity of phenylacetylene derivatives, it is plausible that it would react with nitrile oxides or nitrones to form the corresponding five-membered heterocycles.

Figure 2. Representative 1,3-dipolar cycloaddition of 1-(2-bromoethyl)-4-ethynylbenzene with benzonitrile (B105546) oxide to yield 3-phenyl-5-(4-(2-bromoethyl)phenyl)isoxazole.

Cross-Coupling Reactions

The terminal alkyne of 1-(2-bromoethyl)-4-ethynylbenzene is an excellent handle for forming new carbon-carbon bonds via transition-metal-catalyzed cross-coupling reactions.

The Sonogashira coupling is a highly versatile and widely used cross-coupling reaction that forms a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (usually CuI) and an amine base (such as triethylamine (B128534) or diisopropylamine). wikipedia.orgorganic-chemistry.org

The reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium(0) species undergoes oxidative addition with the aryl/vinyl halide. Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper(I) acetylide. A transmetalation step then occurs, transferring the alkynyl group from copper to the palladium(II) complex. Finally, reductive elimination from the palladium complex yields the coupled product and regenerates the active palladium(0) catalyst.

The reactivity of the halide partner follows the general trend: I > OTf > Br >> Cl. wikipedia.org This allows for selective couplings if multiple different halides are present in a molecule. The Sonogashira coupling is tolerant of a wide array of functional groups, and the bromoethyl moiety in 1-(2-bromoethyl)-4-ethynylbenzene would be expected to remain unchanged under typical Sonogashira conditions.

While specific examples detailing the Sonogashira coupling of 1-(2-bromoethyl)-4-ethynylbenzene were not found in the performed searches, the reaction is a standard transformation for terminal alkynes. The table below outlines typical conditions for the Sonogashira coupling of phenylacetylene with various aryl halides, which are representative of the conditions that would be employed for 1-(2-bromoethyl)-4-ethynylbenzene.

Aryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Yield (%)Ref.
IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHFRT95 organic-chemistry.org
4-BromotoluenePhenylacetylenePd(OAc)₂ (1) / P(t-Bu)₃ (2)CuI (2)Et₃NToluene8092 organic-chemistry.org
1-Bromo-4-nitrobenzenePhenylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF6089 nih.gov
Vinyl BromidePhenylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NBenzene (B151609)5090 wikipedia.org

Table 1. Representative Conditions for Sonogashira Coupling Reactions. Note: This table presents typical conditions for a related substrate, phenylacetylene, as specific data for 1-(2-bromoethyl)-4-ethynylbenzene was not available in the searched literature.

Glaser Coupling for Dimerization/Polymerization

The Glaser coupling is a foundational reaction in the synthesis of symmetric diynes, proceeding through the oxidative coupling of terminal alkynes. This reaction is typically catalyzed by copper salts, such as copper(I) chloride or bromide, in the presence of an oxidant like air or oxygen and a base, often an amine in an alcoholic or aqueous solvent. The reaction was first reported by Carl Andreas Glaser in 1869. smolecule.com

For 1-(2-bromoethyl)-4-ethynylbenzene, the Glaser coupling offers a direct route to dimerization, yielding 1,4-bis(4-(2-bromoethyl)phenyl)buta-1,3-diyne. This dimer can be a precursor for the synthesis of more complex molecules and polymers. The general reaction scheme is as follows:

2 C₆H₄(CH₂CH₂Br)C≡CH + 2 Cu⁺ → [C₆H₄(CH₂CH₂Br)C≡C]₂Cu₂ + 2 H⁺ [C₆H₄(CH₂CH₂Br)C≡C]₂Cu₂ + O₂ → C₆H₄(CH₂CH₂Br)C≡C-C≡CC₆H₄(CH₂CH₂Br) + 2 CuO

Modifications to the classical Glaser coupling, such as the Eglinton and Hay couplings, provide alternative conditions for this transformation. The Eglinton reaction utilizes a stoichiometric amount of a copper(II) salt, like cupric acetate, in a pyridine (B92270) solution. smolecule.com The Hay coupling, a catalytic version, employs a copper(I) salt with a chelating amine like N,N,N',N'-tetramethylethylenediamine (TMEDA) and an oxygen atmosphere. smolecule.com These methods can offer improved yields and milder reaction conditions.

While specific studies on the Glaser coupling of 1-(2-bromoethyl)-4-ethynylbenzene are not extensively documented in the literature, the expected reaction conditions and potential outcomes can be extrapolated from studies on similar terminal alkynes.

Table 1: Illustrative Conditions for Glaser Coupling of 1-(2-bromoethyl)-4-ethynylbenzene

EntryCatalyst SystemSolventBaseOxidantTemperature (°C)Hypothetical Yield (%)
1CuClMethanol/WaterAmmoniaAirRoom Temperature65
2Cu(OAc)₂Pyridine--5075
3CuCl/TMEDAAcetone-O₂Room Temperature85

Note: The data in this table is illustrative and based on general knowledge of the Glaser coupling reaction. Specific experimental data for 1-(2-bromoethyl)-4-ethynylbenzene is not available in the cited literature.

Other Palladium/Copper Co-catalyzed Reactions

The terminal alkyne functionality of 1-(2-bromoethyl)-4-ethynylbenzene makes it an excellent substrate for various palladium/copper co-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.

Sonogashira Coupling: This is one of the most important reactions for terminal alkynes, involving the coupling of a terminal alkyne with an aryl or vinyl halide. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. For 1-(2-bromoethyl)-4-ethynylbenzene, a Sonogashira coupling with an aryl halide (Ar-X) would yield an unsymmetrical diaryldiyne. The reactivity of the halide in the coupling partner generally follows the trend I > Br > Cl.

Heck Coupling: While the classic Heck reaction involves the coupling of an aryl or vinyl halide with an alkene, variations exist where alkynes can be used. However, the Sonogashira reaction is more commonly employed for alkyne coupling.

Suzuki Coupling: The Suzuki reaction couples an organoboron compound with an organohalide. While the primary application involves sp2-sp2 coupling, it is not the typical reaction for a terminal alkyne. However, the bromoethyl group of the molecule could potentially participate in Suzuki coupling after conversion to a suitable organoboron derivative.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. Similar to the Suzuki coupling, the terminal alkyne is not the primary reactive site in a standard Negishi reaction.

Table 2: Potential Palladium/Copper Co-catalyzed Reactions of 1-(2-bromoethyl)-4-ethynylbenzene

Reaction NameCoupling PartnerCatalyst SystemProduct Type
SonogashiraAryl/Vinyl HalidePd(0)/Cu(I)Unsymmetrical Diarylalkyne
HeckAlkenePd(0)Enyne (less common)
SuzukiAryl/Vinyl Boronic AcidPd(0)(Requires modification of alkyne)
NegishiAryl/Vinyl Zinc HalidePd(0) or Ni(0)(Requires modification of alkyne)

Note: This table outlines potential reactions based on the functional groups present in 1-(2-bromoethyl)-4-ethynylbenzene and general cross-coupling methodologies.

Hydration and Hydrohalogenation Reactions

The triple bond of the ethynyl group in 1-(2-bromoethyl)-4-ethynylbenzene is susceptible to addition reactions, including hydration and hydrohalogenation.

Hydration: The addition of water to the alkyne can be catalyzed by acid, typically in the presence of a mercury(II) salt to promote the reaction. According to Markovnikov's rule, the initial enol product is formed by the addition of a hydroxyl group to the more substituted carbon of the triple bond. This enol then rapidly tautomerizes to the more stable ketone. For a terminal alkyne like 1-(2-bromoethyl)-4-ethynylbenzene, this would result in the formation of a methyl ketone, 1-(4-(2-bromoethyl)phenyl)ethan-1-one.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkyne also follows Markovnikov's rule. The initial addition results in a vinyl halide. A second addition can occur, leading to a geminal dihalide. The regioselectivity is governed by the formation of the more stable carbocation intermediate.

Reactivity of the Aromatic Ring

Side-Chain Functionalization at the Benzylic Position

The carbon atom of the ethyl group attached to the benzene ring is a benzylic position. This position is particularly reactive due to the ability of the benzene ring to stabilize benzylic radicals, carbocations, and carbanions through resonance. The presence of a bromine atom on the adjacent carbon in the bromoethyl group will influence the reactivity at the benzylic position. Reactions such as radical halogenation or oxidation can occur at this site. For instance, oxidation under strong conditions could potentially cleave the side chain to form a carboxylic acid.

Mechanistic Studies of Key Transformations

While specific mechanistic studies for reactions involving 1-(2-bromoethyl)-4-ethynylbenzene are scarce, the general mechanisms for the key transformations are well-established.

Glaser Coupling: The mechanism is believed to involve the deprotonation of the terminal alkyne by a base to form a copper(I) acetylide. This is followed by oxidation of Cu(I) to Cu(II), which then undergoes reductive elimination to form the C-C bond of the diyne and regenerate the Cu(I) catalyst.

Sonogashira Coupling: The catalytic cycle involves the oxidative addition of the aryl/vinyl halide to the Pd(0) catalyst, followed by transmetalation with the copper acetylide (formed from the terminal alkyne and Cu(I) salt). The final step is reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, after the initial attack of the electrophile on the aromatic ring. A subsequent deprotonation step restores the aromaticity of the ring.

Benzylic Functionalization: Reactions at the benzylic position often proceed through radical intermediates. For example, benzylic bromination with N-bromosuccinimide (NBS) is initiated by light or a radical initiator and involves the formation of a resonance-stabilized benzylic radical.

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of 1-(2-bromoethyl)-4-ethynylbenzene are predominantly explored through two major avenues: intermolecular cross-coupling reactions and intramolecular cyclizations.

One of the most important reactions involving the terminal alkyne is the Sonogashira coupling . This palladium- and copper-cocatalyzed reaction couples the terminal alkyne with aryl or vinyl halides. wikipedia.orgresearchgate.net The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

In the context of 1-(2-bromoethyl)-4-ethynylbenzene, the Sonogashira coupling can be used to introduce a variety of substituents at the ethynyl position. The bromoethyl group can either be retained in the final product or participate in subsequent reactions.

A significant reaction pathway for 1-(2-bromoethyl)-4-ethynylbenzene is its intramolecular cyclization . This reaction typically proceeds via a palladium-catalyzed process, often referred to as an intramolecular Heck reaction, to form a six-membered ring, leading to substituted dihydronaphthalene derivatives. The mechanism of this cyclization involves the oxidative addition of the carbon-bromine bond to a Pd(0) catalyst, forming an organopalladium(II) intermediate. This is followed by an intramolecular migratory insertion of the alkyne into the palladium-carbon bond (a 6-exo-dig cyclization). The resulting vinylpalladium intermediate can then undergo various transformations, such as beta-hydride elimination or further reactions, to yield the final product.

Studies on similar systems have shown that the nature of the catalyst, ligands, base, and reaction conditions can significantly influence the course of the reaction and the structure of the products. nih.gov For instance, the choice of phosphine (B1218219) ligands can affect the enantioselectivity in asymmetric Heck cyclizations. nih.gov

Intermediates in these reactions are often transient and difficult to isolate. However, their existence is inferred from the structures of the final products and by analogy with well-studied mechanistic examples. For instance, the formation of a palladacycle intermediate is a cornerstone of the Heck reaction mechanism.

Reaction TypeKey IntermediatesFinal Products
Sonogashira CouplingPd(0) complex, Pd(II)-aryl/vinyl complex, Copper acetylideAryl/vinyl substituted alkynes
Intramolecular Cyclization (Heck-type)Organopalladium(II) halide, Vinylpalladium complexDihydronaphthalene derivatives

Kinetic and Thermodynamic Aspects of Reactions

The kinetics and thermodynamics of the reactions of 1-(2-bromoethyl)-4-ethynylbenzene play a crucial role in determining the feasibility and outcome of its transformations.

The intramolecular cyclization is also subject to kinetic and thermodynamic control. The formation of a six-membered ring is generally a thermodynamically favored process. The stability of alkynes relative to the corresponding alkenes and alkanes is a key thermodynamic consideration. The heat of hydrogenation data for alkynes indicates that they are thermodynamically less stable than alkenes, suggesting that addition reactions to the triple bond are generally exothermic. msu.edulibretexts.org

The activation energy for the cyclization will depend on the mechanism. For a palladium-catalyzed Heck-type reaction, the rate-determining step can vary, but it is often the oxidative addition or the migratory insertion. Kinetic analyses of intramolecular Heck reactions have been performed on related substrates, providing a framework for understanding the factors that control the reaction rate. nih.gov

Computational studies, such as density functional theory (DFT) calculations, can provide valuable thermodynamic data, such as changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the proposed reaction pathways and intermediates. nih.gov Such calculations can help to predict the most likely reaction pathway and the stability of the resulting products. For instance, thermodynamic calculations have been used to study the cyclization reactions of various organic molecules. nih.gov

Reaction ParameterInfluencing FactorsGeneral Trends
Sonogashira Coupling Kinetics Halide identity, Catalyst, Ligands, Base, SolventRate: I > Br > Cl. Mild conditions often suffice.
Intramolecular Cyclization Thermodynamics Ring strain, Product stabilityFormation of 6-membered rings is generally favorable.
Intramolecular Cyclization Kinetics Catalyst, Ligands, TemperatureRate-determining step can be oxidative addition or migratory insertion.

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of 1 2 Bromoethyl 4 Ethynylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms (protons) in a molecule, as well as their neighboring environments. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. For the aromatic protons of 1-(2-bromoethyl)-4-ethynylbenzene, the signals would appear in the downfield region typical for aromatic compounds. The protons of the ethyl group would exhibit characteristic multiplets, with the protons closer to the bromine atom being more deshielded and thus appearing at a higher chemical shift.

In a related compound, 1-bromo-4-ethynylbenzene (B14332), the aromatic protons appear as a multiplet in the range of δ 7.35-7.38 ppm and 7.45-7.47 ppm. rsc.org For (2-Bromoethyl)benzene (B7723623), the protons of the ethyl group show distinct signals. chemicalbook.com The analysis of coupling constants (J values) between adjacent protons provides information on the connectivity of the atoms.

Table 1: Representative ¹H NMR Data

Compound Functional Group Chemical Shift (ppm)
1-bromo-4-ethynylbenzene Aromatic 7.35-7.38 (m), 7.45-7.47 (m)
(2-Bromoethyl)benzene Ethyl Data not fully available

Note: 'm' denotes a multiplet, indicating complex spin-spin coupling.

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts in ¹³C NMR are influenced by the hybridization and the nature of the attached atoms.

For 1-bromo-4-ethynylbenzene, a key structural component of the target molecule, the ethynyl (B1212043) carbons have characteristic shifts, as do the aromatic carbons. The carbon attached to the bromine atom (ipso-carbon) shows a specific chemical shift influenced by the "heavy atom effect" of bromine, which causes an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com The ¹³C NMR spectrum of 1-bromo-4-ethynylbenzene shows signals at δ = 87.7, 90.7, 119.8, 122.2, 122.5, 129.2, 131.5, 131.6, 133.0, and 138.7 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for 1-bromo-4-ethynylbenzene

Carbon Type Chemical Shift (ppm)
Ethynyl 87.7, 90.7
Aromatic 119.8, 122.2, 122.5, 129.2, 131.5, 131.6, 133.0, 138.7

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule, resolving ambiguities that may arise from one-dimensional spectra. youtube.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships. youtube.comsdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically over two or three bonds. princeton.edu This is invaluable for tracing out the ethyl chain and confirming the substitution pattern on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). youtube.comsdsu.edu This technique is essential for unambiguously assigning the proton and carbon signals of the ethyl group and the aromatic ring. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). youtube.comsdsu.edu This is particularly useful for identifying connections to quaternary carbons (carbons with no attached protons), such as the ethynyl carbons and the ipso-carbon attached to the bromine atom. princeton.educore.ac.uk

The combined application of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals in 1-(2-bromoethyl)-4-ethynylbenzene and its derivatives. science.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The characteristic stretching and bending vibrations of specific functional groups appear at well-defined frequencies. For 1-(2-bromoethyl)-4-ethynylbenzene, key expected IR absorptions include:

A sharp, weak absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne.

A weak absorption around 2100 cm⁻¹ for the C≡C triple bond stretch.

Absorptions in the 1600-1450 cm⁻¹ region due to the C=C stretching vibrations of the aromatic ring.

A strong absorption in the 800-600 cm⁻¹ range corresponding to the C-Br stretching vibration.

The IR spectrum of the related compound 1-bromo-4-ethynylbenzene shows conformity to its structure. thermofisher.com

Raman Spectroscopy involves the inelastic scattering of monochromatic light. It provides information about vibrational modes that are often weak or absent in the IR spectrum. For instance, the symmetric C≡C stretch in a disubstituted alkyne might be weak in the IR but strong in the Raman spectrum. The Raman spectrum of 1,2-dibromoethane (B42909) has been documented. chemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and information about its structure through the analysis of fragmentation patterns.

For 1-(2-bromoethyl)-4-ethynylbenzene (C₁₀H₉Br), the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 m/z units. The predicted monoisotopic mass for C₁₀H₉Br is 207.98875 Da. uni.lu

Electron ionization (EI) is a common ionization method that can cause extensive fragmentation. The fragmentation pattern can reveal structural information. For example, the loss of a bromine radical (•Br) or the cleavage of the ethyl group are likely fragmentation pathways. The mass spectrum of the related compound benzene, 1-(2-bromoethyl)-4-chloro- has been recorded. nist.gov

X-ray Diffraction (XRD) for Solid-State Structural Determination

Single Crystal X-ray Diffraction

While a crystal structure for 1-(2-bromoethyl)-4-ethynylbenzene is not available, the analysis of a related derivative, such as 1,4-Bis[(3,5-dimethoxyphenyl)ethynyl]benzene, offers insight into the crystallographic characteristics of ethynylbenzene compounds. uni.lu The crystallographic data for this related compound are summarized in the table below.

Crystallographic Data for a 1,4-Bis(phenylethynyl)benzene Derivative uni.lu
ParameterValue
Chemical FormulaC26H22O4
Formula Weight398.44
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.8980 (5)
b (Å)19.4610 (8)
c (Å)12.2820 (5)
β (°)100.607 (1)
Volume (Å3)2090.46 (17)
Z4
Temperature (K)173 (1)
RadiationMo Kα (λ = 0.71073 Å)

In a hypothetical SC-XRD analysis of 1-(2-bromoethyl)-4-ethynylbenzene, researchers would aim to grow a single crystal of sufficient quality. This crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern, consisting of a series of spots of varying intensity, would be collected and analyzed. The positions of the diffraction spots are related to the size and shape of the unit cell (the basic repeating unit of the crystal), while their intensities are related to the arrangement of atoms within the unit cell.

The analysis of the diffraction data would yield the precise coordinates of each atom (including the bromine, carbon, and hydrogen atoms) in the molecule. This would allow for the accurate determination of key structural features, such as the C-Br bond length, the geometry of the ethynyl group, and the planarity of the benzene ring. Furthermore, the analysis would reveal how the molecules pack together in the crystal lattice, which is governed by intermolecular interactions such as van der Waals forces and potential halogen bonding involving the bromine atom.

Hyphenated Analytical Techniques for Complex Mixture Analysis

Hyphenated analytical techniques combine a separation method with a detection method, offering powerful capabilities for the analysis of complex mixtures. nih.gov For a compound like 1-(2-bromoethyl)-4-ethynylbenzene, which may be part of a reaction mixture containing starting materials, byproducts, and isomers, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be indispensable. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is ideally suited for the analysis of volatile and thermally stable compounds. nih.gov In a hypothetical analysis of a crude reaction mixture to produce 1-(2-bromoethyl)-4-ethynylbenzene, the sample would be injected into the gas chromatograph. The components of the mixture would be separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer.

The mass spectrometer would ionize the molecules and then separate the resulting ions based on their mass-to-charge ratio (m/z). This provides two key pieces of information:

Retention Time: The time it takes for a compound to travel through the GC column is a characteristic property that aids in its identification.

Mass Spectrum: The mass spectrum shows the molecular ion (which gives the molecular weight of the compound) and a series of fragment ions. The fragmentation pattern is unique to a particular molecule and can be used to elucidate its structure.

For 1-(2-bromoethyl)-4-ethynylbenzene (molecular weight ~209.08 g/mol ), the mass spectrum would be expected to show a molecular ion peak and characteristic fragments corresponding to the loss of the bromine atom or the ethyl group. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, due to the nearly equal natural abundance of the 79Br and 81Br isotopes.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a complementary technique to GC-MS and is particularly useful for compounds that are not sufficiently volatile or are thermally labile. researchgate.netnih.gov The principle is similar: the components of a mixture are first separated by liquid chromatography and then detected by a mass spectrometer.

In the context of 1-(2-bromoethyl)-4-ethynylbenzene and its derivatives, LC-MS could be used to analyze reaction progress, identify non-volatile impurities, or study the stability of the compound in different solvent systems. The choice of ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) would depend on the polarity and properties of the analytes.

The data from a hyphenated technique would typically be presented as a chromatogram (a plot of detector response versus retention time) with the mass spectrum corresponding to each peak.

Hypothetical Data from a Hyphenated Technique Analysis of a Reaction Mixture
Retention Time (min)Major m/z valuesTentative Identification
5.8102, 76Starting Material (e.g., Phenylacetylene)
8.2181, 183, 102Side Product (e.g., 1-Bromo-4-ethynylbenzene)
10.5209, 211, 128, 1021-(2-bromoethyl)-4-ethynylbenzene

Computational and Theoretical Studies on 1 2 Bromoethyl 4 Ethynylbenzene

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in the computational study of molecules. researchgate.net These approaches allow for the detailed examination of electronic properties and the prediction of various molecular parameters from first principles.

Electronic Structure Analysis and Bonding Characterization

DFT calculations are instrumental in understanding the electronic structure of 1-(2-bromoethyl)-4-ethynylbenzene. e3s-conferences.org By solving the Kohn-Sham equations, the distribution of electrons within the molecule can be determined, revealing key insights into its bonding and reactivity. The presence of the ethynyl (B1212043) and bromoethyl groups on the benzene (B151609) ring significantly influences the electronic landscape. nih.gov

Key electronic properties that can be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are critical for understanding the molecule's reactivity and electronic transitions. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between these orbitals provides an indication of the molecule's kinetic stability.

Electron Density Distribution: Mapping the electron density reveals the regions of high and low electron concentration, highlighting the polar nature of certain bonds, such as the C-Br bond, and the electron-rich π-system of the benzene ring and the ethynyl group.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within the molecule, including the hybridization of atomic orbitals and the nature of the chemical bonds (e.g., σ, π). This analysis can quantify the delocalization of electrons and the strength of various interactions.

Below is an interactive table summarizing key computed electronic properties for 1-(2-bromoethyl)-4-ethynylbenzene, which could be derived from DFT calculations.

PropertyPredicted ValueSignificance
HOMO EnergyValueElectron-donating ability
LUMO EnergyValueElectron-accepting ability
HOMO-LUMO GapValueChemical reactivity and stability
Dipole MomentValuePolarity of the molecule

Prediction of Spectroscopic Parameters

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for validation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms in the molecule. These predictions are based on the calculated magnetic shielding tensors for each nucleus, which are influenced by the local electronic environment.

Infrared (IR) Spectroscopy: The vibrational frequencies and corresponding intensities of the molecule can be computed. These calculations help in assigning the absorption bands observed in an experimental IR spectrum to specific vibrational modes, such as the C-H stretch of the ethynyl group, the C-Br stretch, and various vibrations of the benzene ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. researchgate.net This involves calculating the energies of electronic transitions from the ground state to various excited states, providing insight into the wavelengths of maximum absorption (λmax).

An interactive table of predicted spectroscopic data for 1-(2-bromoethyl)-4-ethynylbenzene is presented below.

SpectroscopyParameterPredicted Value
¹H NMRChemical Shift (δ) of ethynyl HValue ppm
¹³C NMRChemical Shift (δ) of ethynyl CValue ppm
IRC-Br stretching frequencyValue cm⁻¹
UV-VisλmaxValue nm

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for static properties, molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape and dynamic behavior of 1-(2-bromoethyl)-4-ethynylbenzene over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom, revealing the accessible conformations and the transitions between them.

For 1-(2-bromoethyl)-4-ethynylbenzene, a key area of conformational flexibility is the rotation around the C-C bond connecting the ethyl group to the benzene ring. MD simulations can determine the potential energy surface for this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Reaction Pathway and Transition State Modeling

Computational chemistry can be used to model the mechanisms of chemical reactions involving 1-(2-bromoethyl)-4-ethynylbenzene. researchgate.net This involves identifying the transition state, which is the highest energy point along the reaction coordinate. By calculating the structure and energy of the transition state, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction rate.

For example, nucleophilic substitution reactions at the carbon atom bearing the bromine are common for this type of compound. smolecule.com Computational modeling can elucidate the mechanism (e.g., SN1 or SN2) and predict the reaction's feasibility and kinetics.

Analysis of Non-Covalent Interactions within Molecular Assemblies

Non-covalent interactions (NCIs) are fundamental in determining the structure and properties of molecular assemblies, such as crystals and biological systems. researchgate.netrsc.org For 1-(2-bromoethyl)-4-ethynylbenzene, several types of NCIs can be computationally investigated:

π-π Stacking: The aromatic benzene rings can stack on top of each other, an interaction driven by a combination of electrostatic and dispersion forces. nih.gov

Hydrogen Bonding: Although a weak C-H donor, the ethynyl hydrogen can participate in hydrogen bonding with suitable acceptors.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms.

The Non-Covalent Interaction (NCI) index is a computational tool that allows for the visualization and characterization of these weak interactions in real space. nih.gov

Computational Design and Virtual Screening of Derivatives

The insights gained from computational studies can be leveraged to design new derivatives of 1-(2-bromoethyl)-4-ethynylbenzene with desired properties. Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a particular biological activity or material property. nih.govnih.gov

By systematically modifying the structure of 1-(2-bromoethyl)-4-ethynylbenzene in silico (e.g., by changing the substituents on the benzene ring or altering the linker), it is possible to create a virtual library of derivatives. The properties of these derivatives can then be rapidly evaluated using computational methods, allowing for the identification of promising candidates for synthesis and experimental testing. This approach significantly accelerates the discovery of new molecules with tailored functionalities.

Strategic Applications of 1 2 Bromoethyl 4 Ethynylbenzene in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The distinct reactivity of its two functional groups—the electrophilic alkyl bromide and the nucleophilic/coupling-ready terminal alkyne—makes 1-(2-bromoethyl)-4-ethynylbenzene a powerful tool for synthetic chemists. This allows for a diversity of chemical transformations, including nucleophilic substitutions, coupling reactions, and cyclizations.

Precursor for Complex Small Molecules

The dual functionality of 1-(2-bromoethyl)-4-ethynylbenzene allows it to serve as a linchpin in the assembly of complex organic molecules. The bromoethyl group is susceptible to nucleophilic substitution, enabling the introduction of a wide array of functional groups through reaction with various nucleophiles. Simultaneously, the terminal ethynyl (B1212043) group is a versatile handle for carbon-carbon bond formation, most notably through well-established coupling reactions like the Sonogashira, Glaser, or Click reactions.

Emerging research indicates its potential as a foundational scaffold for molecules with significant biological activity. Preliminary studies have suggested that derivatives of this compound may exhibit anticancer properties, highlighting its role as a key starting material in the development of potential new therapeutic agents. nih.gov The ability to independently modify both ends of the molecule allows for the systematic construction of compound libraries for drug discovery and the synthesis of targeted, complex natural product analogues. nih.gov

Intermediate in Heterocyclic Compound Synthesis

The strategic placement of the bromoethyl and ethynyl groups on the benzene (B151609) ring makes 1-(2-bromoethyl)-4-ethynylbenzene an ideal precursor for the synthesis of various heterocyclic compounds. Intramolecular cyclization reactions can be designed to form new ring systems, a cornerstone of medicinal chemistry. researchgate.net

For instance, the ethynyl group can be functionalized, followed by an intramolecular reaction involving the bromoethyl side chain to construct fused ring systems. Methodologies such as radical or transition-metal-catalyzed cyclizations are common strategies for forming heterocycles from precursors with similar arrangements of functional groups. researchgate.netbeilstein-journals.org For example, related ethynylbenzene structures are known to undergo silica (B1680970) gel-assisted cyclization to form substituted benzo[b]thiophenes. elsevierpure.com While direct examples for 1-(2-bromoethyl)-4-ethynylbenzene are still emerging, the established principles of intramolecular cyclization strongly support its potential as a key intermediate for novel heterocyclic frameworks. researchgate.net

Scaffold for Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. These reactions are prized for their atom economy, speed, and ability to rapidly generate molecular complexity.

The structure of 1-(2-bromoethyl)-4-ethynylbenzene, with its two distinct reactive sites, makes it a promising candidate for use as a scaffold in the design of novel MCRs. The ethynyl group can participate in reactions such as the Ugi or Passerini multicomponent reactions, while the bromoethyl group can be involved in subsequent or parallel transformations. This dual reactivity allows for the creation of highly diverse and complex molecular libraries from simple starting materials in a time- and resource-efficient manner.

Applications in Polymer Chemistry and Materials Science

In the realm of materials science, 1-(2-bromoethyl)-4-ethynylbenzene provides a pathway to functional polymers with precisely controlled structures and properties.

Monomer for Polymerization Reactions

The compound can act as a monomer for creating functional polymers. The bromoethyl group serves as a key reactive handle, not for the primary polymerization into a conjugated backbone, but for post-polymerization modification. mdpi.com This approach involves first polymerizing a monomer that contains a group that can be later converted to or replaced by the 1-(2-bromoethyl)-4-ethynylphenyl moiety, or polymerizing a monomer containing the ethynyl group and a protected functional group that is later converted to the bromoethyl group.

This method allows for the creation of polymers with pendant bromoethyl groups, which are highly valuable as electrophilic sites for grafting side chains onto a pre-formed polymer backbone. This technique, known as "grafting to," is a powerful strategy for synthesizing well-defined graft copolymers. The properties of the final material can be finely tuned by changing the nature of the grafted side chains.

PropertyDescription
Monomer Type AB-type functional monomer
Polymerization Role Precursor for polymers requiring post-polymerization functionalization
Reactive Site for Grafting Bromoethyl group (-CH2CH2Br)
Potential Grafting Reactions Nucleophilic substitution (e.g., with amines, thiols, azides)
Formation of Conjugated Polymers (e.g., Poly(phenylene ethynylene) derivatives)

Poly(phenylene ethynylene)s (PPEs) are an important class of conjugated polymers known for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. nih.gov They are typically synthesized via transition-metal-catalyzed cross-coupling reactions, like the Sonogashira coupling, between dihalo- and diethynyl-aromatic monomers.

While 1-(2-bromoethyl)-4-ethynylbenzene itself is not a typical monomer for direct synthesis of the PPE backbone due to the insulating ethyl linker, it is instrumental in creating functionalized PPEs. A common strategy involves synthesizing a PPE polymer that has reactive side chains, which can then be modified using the bromoethyl group. For instance, a polymer with pendant hydroxyl groups can be reacted with 4-(2-bromoethyl)benzoyl chloride or a similar agent to introduce the reactive handle. Subsequent nucleophilic substitution on the bromoethyl group allows for the attachment of various functional moieties, altering the polymer's solubility, photophysical properties, or sensing capabilities without disrupting the conjugated backbone. This post-polymerization modification is a key strategy for developing advanced, "smart" materials based on the robust PPE scaffold. mdpi.com

Synthesis of Functional Copolymers

The unique structure of 1-(2-bromoethyl)-4-ethynylbenzene, possessing two distinct reactive sites, allows for its incorporation into a variety of polymer backbones, leading to the synthesis of functional copolymers with tailored properties. The bromoethyl group can participate in classic polymerization reactions, while the terminal alkyne provides a site for post-polymerization modification via click chemistry or other alkyne-specific reactions.

One approach involves the copolymerization of 1-(2-bromoethyl)-4-ethynylbenzene with other vinyl monomers. This can be achieved through various polymerization techniques, such as controlled radical polymerization, to produce well-defined block copolymers. cmu.edu The resulting polymers contain pendant ethynyl groups that can be further functionalized. For instance, these groups can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the attachment of a wide range of molecules, including fluorescent dyes, bioactive compounds, or other polymer chains.

Another strategy involves the use of the bromoethyl group as an initiator for polymerization. For example, it can initiate the ring-opening polymerization of cyclic monomers, leading to the formation of graft copolymers where polymer chains are grown from the 1-(2-bromoethyl)-4-ethynylbenzene unit. The ethynyl group remains available for subsequent functionalization, providing a versatile platform for creating complex macromolecular structures.

The synthesis of functional polyolefins with graft and block structures has been explored using monomers with reactive groups. cmu.edu While not directly mentioning 1-(2-bromoethyl)-4-ethynylbenzene, the methodologies described, such as the incorporation of reactive comonomers that can be transformed into functional groups, are applicable. cmu.edu For example, a polyolefin backbone could be prepared with incorporated 1-(2-bromoethyl)-4-ethynylbenzene units, and the ethynyl groups could then be used for further reactions.

The following table summarizes potential copolymerization strategies involving 1-(2-bromoethyl)-4-ethynylbenzene:

Polymerization StrategyRole of 1-(2-bromoethyl)-4-ethynylbenzeneResulting Copolymer ArchitecturePost-Polymerization Modification
Copolymerization with vinyl monomersComonomerRandom or block copolymer with pendant ethynyl groupsClick chemistry on the ethynyl groups
Ring-opening polymerizationInitiator (from the bromoethyl group)Graft copolymerFunctionalization of the ethynyl groups

Building Block for Dendrimers and Macromolecules

The distinct reactivity of the bromoethyl and ethynyl groups makes 1-(2-bromoethyl)-4-ethynylbenzene a suitable candidate for the convergent or divergent synthesis of dendrimers and other complex macromolecules. Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.gov

In a divergent approach, the synthesis would start from a multifunctional core, and successive generations of branching units would be added. 1-(2-bromoethyl)-4-ethynylbenzene could be used as a branching unit, with the bromoethyl group reacting with the core or a previous generation, and the ethynyl group serving as a point for further branching in the next generation after suitable modification.

Conversely, in a convergent synthesis, dendritic wedges (dendrons) are first synthesized and then attached to a central core. A dendron could be constructed using 1-(2-bromoethyl)-4-ethynylbenzene, where the ethynyl group is at the focal point and the bromoethyl groups are at the periphery, or vice versa.

While direct synthesis of dendrimers from 1-(2-bromoethyl)-4-ethynylbenzene is not explicitly detailed in the provided search results, the principles of dendrimer synthesis support its potential application. For example, poly(amidoamine) (PAMAM) dendrimers are synthesized through a repetitive sequence of Michael addition and amidation reactions. nih.gov A modified version of 1-(2-bromoethyl)-4-ethynylbenzene could potentially be integrated into such a synthetic scheme.

Integration into Advanced Functional Materials (e.g., liquid crystals, sensors)

The rigid phenylacetylene (B144264) core of 1-(2-bromoethyl)-4-ethynylbenzene suggests its utility in the construction of advanced functional materials such as liquid crystals and chemical sensors.

Liquid Crystals: Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The rod-like or disc-like shape of molecules is a key factor for exhibiting liquid crystalline properties. The rigid, linear structure of the 4-ethynylphenyl group in 1-(2-bromoethyl)-4-ethynylbenzene makes it a suitable mesogenic core. By attaching appropriate functional groups to the bromoethyl and ethynyl ends, it is possible to synthesize calamitic (rod-like) or discotic (disc-like) liquid crystals. The bromoethyl group can be used to introduce flexible alkyl chains, which are common features in liquid crystalline molecules, while the ethynyl group can be functionalized to tune the mesomorphic properties.

Sensors: The ethynyl group in 1-(2-bromoethyl)-4-ethynylbenzene can be a key component in the design of chemical sensors. The reactivity of the alkyne can be exploited for the attachment of receptor units capable of selectively binding to specific analytes. Upon binding, a change in the electronic or photophysical properties of the conjugated system can occur, leading to a detectable signal. For example, the ethynyl group can be incorporated into conjugated polymers whose fluorescence is quenched or enhanced upon interaction with an analyte. While specific examples involving 1-(2-bromoethyl)-4-ethynylbenzene are not available, the general principles of chemical probe design support this application. nih.gov

Development of Biologically Relevant Scaffolds via Chemical Synthesis

The versatile chemical nature of 1-(2-bromoethyl)-4-ethynylbenzene also makes it a valuable starting material for the synthesis of biologically relevant scaffolds, including drug-like molecules and chemical probes for studying biological systems.

Creation of Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The dual functionality of 1-(2-bromoethyl)-4-ethynylbenzene makes it an attractive scaffold for the design and synthesis of such probes.

The ethynyl group is particularly useful for "click chemistry" reactions, which are bioorthogonal and can be performed in complex biological environments without interfering with native biochemical processes. This allows for the specific labeling of biomolecules. For example, a molecule containing 1-(2-bromoethyl)-4-ethynylbenzene could be designed to bind to a specific protein target. The ethynyl group could then be used to attach a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, allowing for the visualization or isolation of the protein-probe complex.

The bromoethyl group can be used to attach the probe to a solid support for affinity chromatography or to introduce other functionalities that modulate the probe's properties, such as cell permeability or target affinity. Although no direct examples are found in the search results, the principles of chemical probe design strongly suggest the potential of 1-(2-bromoethyl)-4-ethynylbenzene in this area. nih.gov

Future Perspectives and Emerging Research Directions for 1 2 Bromoethyl 4 Ethynylbenzene

Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity

Future synthetic research on 1-(2-bromoethyl)-4-ethynylbenzene will likely focus on developing more efficient and selective methodologies. While classical approaches can be used, modern catalysis offers the potential for significant improvements.

One key area of development will be the refinement of cross-coupling reactions to construct the core structure. The Sonogashira cross-coupling reaction, which couples aryl halides with terminal acetylenes, is a powerful tool for forming the C(sp²)-C(sp) bond. rsc.orgresearchgate.net Recent advancements in this area, such as the development of highly active palladium, nickel, and copper catalysts, could be applied to enhance the synthesis of 1-(2-bromoethyl)-4-ethynylbenzene. thieme-connect.com The use of iron- and cobalt-based catalysts is also a promising green and cost-effective alternative to traditional palladium catalysts. researchgate.net

Synthetic StrategyPotential Catalyst SystemKey Advantages
Sonogashira CouplingPalladium, Nickel, Copper ComplexesHigh efficiency and versatility in forming C(sp²)-C(sp) bonds. rsc.orgthieme-connect.com
Iron/Cobalt-Catalyzed CouplingIron or Cobalt NanoparticlesCost-effective and environmentally benign alternatives to precious metal catalysts. researchgate.net
Late-Stage FunctionalizationPhotoredox CatalysisMild reaction conditions, high functional group tolerance, and potential for novel bond formations.

Exploration of Unconventional Reactivity Profiles

The dual functionality of 1-(2-bromoethyl)-4-ethynylbenzene presents a rich landscape for exploring unconventional reactivity. The interplay between the bromoethyl and ethynyl (B1212043) groups could lead to novel intramolecular cyclization reactions, providing access to unique heterocyclic scaffolds. For instance, under specific conditions, the bromoethyl group could act as an internal electrophile, reacting with a nucleophile generated at the ethynyl position, or vice-versa.

The ethynyl group itself is a versatile handle for a variety of transformations beyond standard coupling reactions. Its participation in cycloaddition reactions, such as [2+2], [4+2] (Diels-Alder), and [4+3] cycloadditions, could be systematically investigated to generate a diverse range of polycyclic aromatic and heterocyclic compounds. nih.govlibretexts.orgrsc.org Additionally, dipolar cycloaddition reactions could be explored for the synthesis of five-membered heterocyclic rings. libretexts.org The bromoethyl group, in turn, can be converted into other functionalities, further expanding the reactive possibilities.

Reaction TypePotential ProductsSignificance
Intramolecular CyclizationNovel heterocyclic compoundsAccess to unique and potentially biologically active molecular scaffolds.
[n+m] CycloadditionsPolycyclic aromatic and heterocyclic systemsConstruction of complex ring systems in a single step. nih.govlibretexts.orgrsc.org
Dipolar CycloadditionsFive-membered heterocyclesSynthesis of important classes of heterocyclic compounds. libretexts.org

Integration into Next-Generation Functional Materials and Nanostructures

The structure of 1-(2-bromoethyl)-4-ethynylbenzene makes it an ideal building block for a variety of functional materials. The ethynyl group can be readily polymerized to form conjugated polymers with interesting optoelectronic properties. nih.gov The presence of the bromoethyl group offers a site for post-polymerization modification, allowing for the tuning of the polymer's properties or for its attachment to surfaces or other molecules. nsf.gov

Moreover, this compound can serve as a versatile linker in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). researchgate.netyoutube.com The ethynyl group can coordinate to metal centers or participate in covalent bond formation to build the framework, while the bromoethyl group can be used to functionalize the pores of the resulting material. rsc.orgresearchgate.net This could lead to MOFs and COFs with tailored properties for applications in gas storage, separation, and catalysis. nih.gov

Material TypeRole of 1-(2-bromoethyl)-4-ethynylbenzenePotential Applications
Conjugated PolymersMonomer with post-polymerization modification siteOrganic electronics, sensors, and light-emitting diodes. nih.govmdpi.com
Metal-Organic Frameworks (MOFs)Functionalized linkerGas storage and separation, catalysis, and sensing. researchgate.netrsc.org
Covalent Organic Frameworks (COFs)Building block with reactive handlePorous materials for catalysis and adsorption. youtube.com

Advanced Computational-Experimental Synergies for Rational Design

The rational design of new materials and synthetic routes involving 1-(2-bromoethyl)-4-ethynylbenzene can be significantly accelerated by combining computational modeling with experimental validation. nih.gov Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of the molecule, explore potential reaction mechanisms, and understand the electronic and structural properties of materials derived from it. rsc.orgbeilstein-journals.org

For example, computational studies could be employed to screen different catalysts for the synthesis of 1-(2-bromoethyl)-4-ethynylbenzene, predicting which will offer the highest efficiency and selectivity. scienceopen.comrsc.org Similarly, the properties of polymers and MOFs incorporating this molecule could be modeled before their synthesis, allowing for the in-silico design of materials with desired functionalities. scispace.com This synergistic approach can save significant time and resources in the laboratory.

Development of Sustainable and Industrially Relevant Synthetic Routes

Future research will undoubtedly focus on developing sustainable and industrially scalable synthetic routes to 1-(2-bromoethyl)-4-ethynylbenzene. This aligns with the broader push in the chemical industry towards green chemistry. chemistryjournals.netrasayanjournal.co.in Key aspects will include the use of renewable starting materials, the replacement of hazardous reagents and solvents with safer alternatives, and the development of energy-efficient processes. nih.gov

For instance, catalytic systems that operate under mild conditions (low temperature and pressure) and in environmentally benign solvents like water or bio-derived solvents will be highly sought after. nih.gov The development of one-pot or flow chemistry processes could also significantly improve the efficiency and reduce the environmental impact of the synthesis. rsc.org Furthermore, designing synthetic routes that maximize atom economy and minimize waste generation will be crucial for the industrial viability of this compound. researchgate.net

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(2-bromoethyl)-4-ethynylbenzene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of a benzene ring. A plausible route involves bromination of 4-ethylnylbenzene derivatives using brominating agents like N-bromosuccinimide (NBS) under radical conditions or via substitution reactions with bromoethyl halides. Solvent choice (e.g., acetonitrile or CCl₄) and temperature control (60–80°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing 1-(2-bromoethyl)-4-ethynylbenzene, and what key features should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify resonances for the ethynyl proton (~2.5–3.0 ppm) and bromoethyl group (δ ~3.5–4.0 ppm for CH₂Br). Aromatic protons appear as a para-substituted pattern (~7.2–7.6 ppm).
  • IR Spectroscopy : Confirm the alkyne C≡C stretch (~2100–2260 cm⁻¹) and C-Br bond (~500–600 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak (m/z ≈ 210–215) and fragment ions (e.g., loss of Br or ethynyl group) validate the structure .

Q. What storage conditions are recommended to maintain the stability of 1-(2-bromoethyl)-4-ethynylbenzene, and what degradation pathways should be monitored?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation of the ethynyl group. Avoid exposure to moisture or strong acids/bases, which may hydrolyze the C-Br bond. Monitor degradation via HPLC or TLC for brominated byproducts (e.g., 4-ethynylbenzene derivatives) .

Advanced Questions

Q. How can competing reactivity between the bromoethyl and ethynyl groups be controlled in cross-coupling reactions?

  • Methodological Answer :

  • Protection Strategies : Temporarily protect the ethynyl group with trimethylsilyl (TMS) groups during bromide-involved reactions (e.g., Suzuki coupling). Deprotection with TBAF restores the alkyne.
  • Catalytic Selectivity : Use Pd-based catalysts with ligands (e.g., XPhos) that favor oxidative addition at the C-Br bond over alkyne activation. Solvent polarity (e.g., DMF vs. THF) further modulates selectivity .

Q. What experimental approaches resolve contradictions in reported reactivity data for halogenated ethynylbenzenes (e.g., solvent effects vs. catalyst systems)?

  • Methodological Answer :

  • Systematic Solvent Screening : Compare reaction outcomes in polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to isolate solvent-dependent effects.
  • Kinetic Studies : Use in-situ FTIR or NMR to track reaction progress and identify intermediates. For example, monitor alkyne coordination to metal catalysts, which may compete with bromide displacement .

Q. How does the electron-withdrawing bromoethyl group influence the reactivity of the ethynyl moiety in cycloaddition or Sonogashira reactions?

  • Methodological Answer :

  • Electronic Effects : The bromoethyl group slightly deactivates the benzene ring, reducing electron density at the ethynyl carbon. This lowers reactivity in nucleophilic alkyne additions but enhances stability in radical reactions.
  • Reaction Optimization : Adjust catalyst loading (e.g., CuI for Glaser coupling) or use microwave-assisted synthesis to accelerate sluggish reactions. DFT calculations can predict regioselectivity in cycloadditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.